molecular formula C16H16N2O4S2 B2936230 methyl 6-acetyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 887893-77-8

methyl 6-acetyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2936230
CAS No.: 887893-77-8
M. Wt: 364.43
InChI Key: DDQSUKWJXLIJOB-UHFFFAOYSA-N
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Description

Methyl 6-acetyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a thiophene ring, a pyridine ring, and an ester functional group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-acetyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation reaction between a thiophene derivative and a pyridine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as recrystallization and chromatography to ensure the final product’s quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-acetyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Mechanism of Action

The mechanism of action of methyl 6-acetyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 6-acetyl-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S2/c1-9(19)18-6-5-10-12(8-18)24-15(13(10)16(21)22-2)17-14(20)11-4-3-7-23-11/h3-4,7H,5-6,8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQSUKWJXLIJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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